3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione
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Overview
Description
. This compound is primarily used in proteomics research and has a molecular formula of C14H8Cl3N3S . It is a derivative of indole and contains a thioxo group, making it a unique compound in its class.
Preparation Methods
The preparation of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves several synthetic routes. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst, magnesium metal, and other reagents . This method is efficient and yields a high purity product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness.
Chemical Reactions Analysis
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their function, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Thioxo compounds: These compounds contain a thioxo group and have similar chemical properties.
Hydrazones: These compounds contain a hydrazone functional group and are used in similar applications .
The uniqueness of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,20H,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFWDCPBXQFEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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